molecular formula C15H14ClN3O4S B5969442 N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide

N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide

Cat. No.: B5969442
M. Wt: 367.8 g/mol
InChI Key: DMVCRIWYCNUMGA-UHFFFAOYSA-N
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Description

N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a chlorobenzoyl group, a sulfamoyl group, and an acetamide group, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c1-10(20)17-11-6-8-12(9-7-11)24(22,23)19-18-15(21)13-4-2-3-5-14(13)16/h2-9,19H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVCRIWYCNUMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chlorobenzoyl intermediate: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.

    Coupling with sulfanilamide: The 2-chlorobenzoyl chloride is then reacted with sulfanilamide in the presence of a base such as pyridine to form N-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonamide.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide involves the inhibition of specific enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the death of the bacterial cells. The molecular targets and pathways involved in this process are still being studied to fully understand the compound’s effects.

Comparison with Similar Compounds

N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties but different structural features.

    Sulfadiazine: Known for its use in treating bacterial infections, it has a different substitution pattern on the benzene ring.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis, it has a pyridine ring instead of a chlorobenzoyl group.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

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